N-(Benzyloxycarbonyl)-DL-alanine: A Technical Guide for Biochemical Research
N-(Benzyloxycarbonyl)-DL-alanine: A Technical Guide for Biochemical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-(Benzyloxycarbonyl)-DL-alanine, commonly abbreviated as Cbz-DL-alanine or Z-DL-alanine, is a chemically modified form of the amino acid alanine. The attachment of the benzyloxycarbonyl (Cbz or Z) group to the nitrogen atom of DL-alanine serves a critical function in biochemical research, primarily as a protective group in organic synthesis, particularly in the assembly of peptides and other complex bioactive molecules. This guide provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant chemical and biological pathways.
Core Applications in Biochemical Research
The primary utility of N-(Benzyloxycarbonyl)-DL-alanine lies in its role as a building block for the synthesis of peptides and peptidomimetics. The Cbz group effectively "protects" the amino group of alanine, preventing it from participating in unwanted side reactions during the formation of a peptide bond with another amino acid.[1][2] This strategy allows for the controlled, stepwise synthesis of peptides with a defined sequence.
Beyond peptide synthesis, N-(Benzyloxycarbonyl)-DL-alanine is a versatile intermediate in the synthesis of a variety of other molecules of biochemical interest, including:
-
β-substituted alanines: These are non-proteinogenic amino acids with diverse biological activities.
-
Enzyme inhibitors: The alanine scaffold can be incorporated into molecules designed to target the active sites of specific enzymes, such as proteases and kinases.
-
Bioactive peptides and peptidomimetics: These molecules can be designed to interact with and modulate the activity of biological targets like G protein-coupled receptors (GPCRs) and other cell signaling proteins.[3][4]
Data Presentation
A summary of the key physicochemical properties of N-(Benzyloxycarbonyl)-DL-alanine is presented in the table below for easy reference.
| Property | Value | References |
| Chemical Formula | C₁₁H₁₃NO₄ | [5][6] |
| Molecular Weight | 223.23 g/mol | [6][7] |
| CAS Number | 4132-86-9 | [5] |
| Appearance | White to off-white crystalline powder | [8][9] |
| Melting Point | 112-116 °C | [8][9] |
| Solubility | Soluble in methanol, chloroform. | [8] |
| Purity (by HPLC) | >99.0% | [8] |
Experimental Protocols
Protocol 1: Synthesis of a Protected Dipeptide (Cbz-DL-Ala-Gly-OEt)
This protocol outlines a standard procedure for the coupling of N-(Benzyloxycarbonyl)-DL-alanine with glycine ethyl ester to form the protected dipeptide, Cbz-DL-Ala-Gly-OEt.
Materials:
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N-(Benzyloxycarbonyl)-DL-alanine (Cbz-DL-Ala-OH)
-
Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Activation of Cbz-DL-alanine:
-
Dissolve N-(Benzyloxycarbonyl)-DL-alanine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise to the cooled mixture with stirring.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
-
Neutralization of Glycine Ethyl Ester:
-
In a separate flask, suspend glycine ethyl ester hydrochloride (1.0 equivalent) in anhydrous DCM.
-
Add TEA or DIPEA (1.1 equivalents) to the suspension and stir at room temperature for 15-20 minutes to obtain the free base.
-
-
Coupling Reaction:
-
Add the neutralized glycine ethyl ester solution to the activated Cbz-DL-alanine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) by-product.
-
Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure Cbz-DL-Ala-Gly-OEt.
-
Protocol 2: Deprotection of the Cbz Group
This protocol describes the removal of the benzyloxycarbonyl protecting group to yield the free dipeptide.
Materials:
-
Cbz-protected peptide (e.g., Cbz-DL-Ala-Gly-OEt)
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the Cbz-protected peptide in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected peptide.
Mandatory Visualizations
Logical Workflow for Dipeptide Synthesis
The following diagram illustrates the key steps and transformations in the synthesis of a dipeptide using N-(Benzyloxycarbonyl)-DL-alanine.
Caption: Workflow for the synthesis of a dipeptide using Cbz-protected alanine.
Signaling Pathway Context: Synthesis of an Angiotensin-Converting Enzyme (ACE) Inhibitor Precursor
N-substituted L-alanine derivatives are key structural motifs in many Angiotensin-Converting Enzyme (ACE) inhibitors.[10][11][12] The synthesis of these inhibitors often involves the coupling of a protected alanine derivative. The following diagram illustrates a conceptual pathway for the synthesis of a precursor to an ACE inhibitor, highlighting the role of a Cbz-protected alanine.
Caption: Synthesis of an ACE inhibitor precursor and its target pathway.
References
- 1. askthenerd.com [askthenerd.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Novel Structural Approaches to Study GPCR Regulation | MDPI [mdpi.com]
- 5. alfachemic.com [alfachemic.com]
- 6. jk-sci.com [jk-sci.com]
- 7. N-CBZ-L-Alanine(1142-20-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. N-Benzyloxycarbonyl-DL-alanine | 4132-86-9 | TCI EUROPE N.V. [tcichemicals.com]
- 9. echemi.com [echemi.com]
- 10. Synthesis and angiotensin converting enzyme-inhibitory activity of N-[(1S)-1-carboxy-5-(4-piperidyl)pentyl]-L-alanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Continuous Flow Synthesis of ACE Inhibitors From N-Substituted l-Alanine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dspace.mit.edu [dspace.mit.edu]
